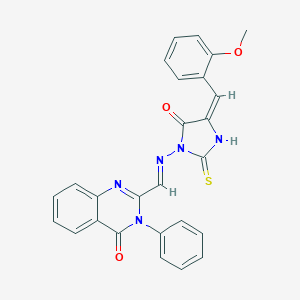![molecular formula C8H8N2 B064608 6-Methylpyrrolo[1,2-c]pyrimidine CAS No. 179928-19-9](/img/structure/B64608.png)
6-Methylpyrrolo[1,2-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylpyrrolo[1,2-c]pyrimidine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 6-Methylpyrrolo[1,2-c]pyrimidine involves the inhibition of various kinases by binding to their ATP-binding sites. It has been reported to exhibit non-competitive inhibition against PKC and mixed-type inhibition against CDK2 and GSK-3β. The binding of 6-Methylpyrrolo[1,2-c]pyrimidine to these kinases prevents the transfer of phosphate groups from ATP to their substrates, thereby inhibiting their activity.
Biochemical and Physiological Effects:
6-Methylpyrrolo[1,2-c]pyrimidine has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of CDK2 and GSK-3β. It has also been reported to improve glucose tolerance and insulin sensitivity in diabetic mice by inhibiting the activity of GSK-3β. Furthermore, it has been shown to exhibit anti-inflammatory activity by inhibiting the activity of PKC.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Methylpyrrolo[1,2-c]pyrimidine is its potent inhibitory activity against various kinases. This makes it a valuable tool for studying the role of kinases in various cellular processes. However, one of the limitations of 6-Methylpyrrolo[1,2-c]pyrimidine is its low solubility in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 6-Methylpyrrolo[1,2-c]pyrimidine. One of the potential applications is in the development of novel cancer therapies. The inhibition of CDK2 and GSK-3β by 6-Methylpyrrolo[1,2-c]pyrimidine has shown promising results in inducing apoptosis in cancer cells. Therefore, further research is needed to explore the potential of 6-Methylpyrrolo[1,2-c]pyrimidine as a cancer therapy. Additionally, the potential applications of 6-Methylpyrrolo[1,2-c]pyrimidine in the treatment of Alzheimer's disease and diabetes need to be further explored. Furthermore, the development of more water-soluble derivatives of 6-Methylpyrrolo[1,2-c]pyrimidine could overcome its limitations in lab experiments.
Synthesemethoden
The synthesis of 6-Methylpyrrolo[1,2-c]pyrimidine involves the reaction of 6-chloropyrimidine-2-carbaldehyde with 2-methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole in the presence of a base catalyst. The reaction yields 6-Methylpyrrolo[1,2-c]pyrimidine as a white solid with a melting point of 175-177°C.
Wissenschaftliche Forschungsanwendungen
6-Methylpyrrolo[1,2-c]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against various kinases, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These kinases play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of these kinases by 6-Methylpyrrolo[1,2-c]pyrimidine has potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
CAS-Nummer |
179928-19-9 |
|---|---|
Produktname |
6-Methylpyrrolo[1,2-c]pyrimidine |
Molekularformel |
C8H8N2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
6-methylpyrrolo[1,2-c]pyrimidine |
InChI |
InChI=1S/C8H8N2/c1-7-4-8-2-3-9-6-10(8)5-7/h2-6H,1H3 |
InChI-Schlüssel |
HWGQEDAZWIFUQJ-UHFFFAOYSA-N |
SMILES |
CC1=CN2C=NC=CC2=C1 |
Kanonische SMILES |
CC1=CN2C=NC=CC2=C1 |
Synonyme |
Pyrrolo[1,2-c]pyrimidine, 6-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



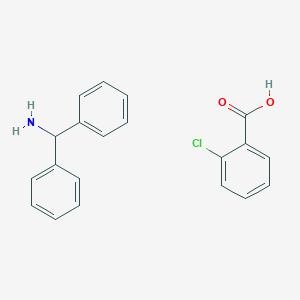
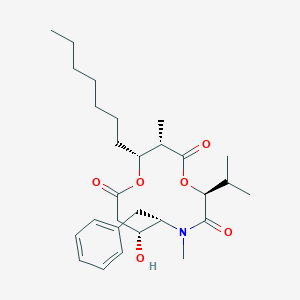

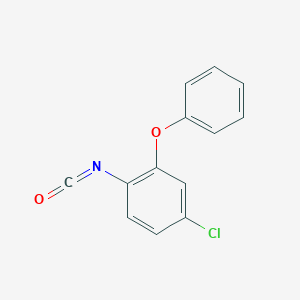
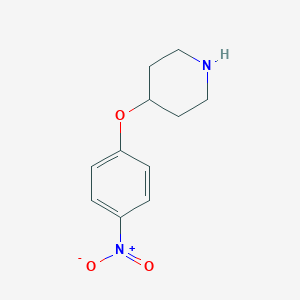
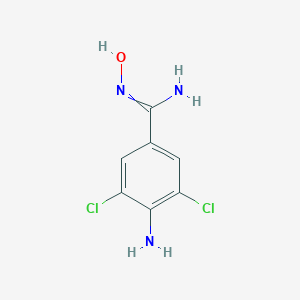
![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)
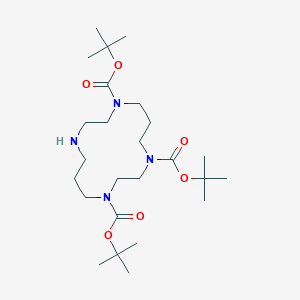
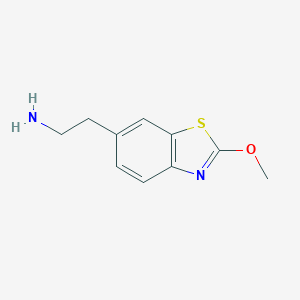

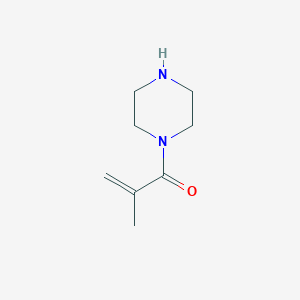
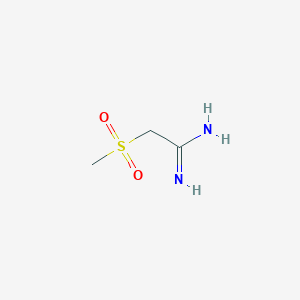
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
